2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide
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Overview
Description
2-(biphenyl-2-yloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes biphenyl and nitrophenoxy groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-2-yloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of biphenyl-2-ol with acetohydrazide under specific conditions to form the biphenyl-2-yloxyacetohydrazide intermediate. This intermediate is then reacted with 4-nitrophenoxyacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-2-yloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(biphenyl-2-yloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(biphenyl-2-yloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The biphenyl and nitrophenoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-2-yloxy)ethylamine hydrochloride: Similar in structure but with different functional groups.
2-(biphenyl-4-yl)acetic acid (felbinac): A non-steroidal anti-inflammatory agent with a related biphenyl structure.
Uniqueness
2-(biphenyl-2-yloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is unique due to its combination of biphenyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H19N3O6 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N'-[2-(2-phenylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C22H19N3O6/c26-21(14-30-18-12-10-17(11-13-18)25(28)29)23-24-22(27)15-31-20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,26)(H,24,27) |
InChI Key |
GRWRDQUJFQKLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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